Cas no 348640-06-2 (4-Bromo-7-azaindole)

4-Bromo-7-azaindole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-7-azaindole
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1H-pyrrolo-[2,3]pyridine
- 4-Bromo-7-Azaindol
- 4-bromo-1H-pyrroIo[2,3-b]pyridine
- 4-bromo-1H-pyrrolo[2,3-ab]pyridine
- 4-bromo-7-aza-1H-indole
- 1H-PYRROLO[2,3-B]PYRIDINE, 4-BROMO-
- 4-bromo-1H-pyrrolo [2,3-b] pyridine
- 4-bromo-1H-pyrrolo(2,3-b)pyridine
- PubChem14706
- KSC497K7L
- 4-bromopyrrolo[2,3-b]pyridine
- HIN1453
- LEZHTYOQWQEBLH-UHFFFAOYSA-N
- BCP00239
- CB0117
- ABBYPH
- W-202429
- CS-B0098
- PB31039
- DTXSID90624173
- CHEMBL4206553
- MFCD08272233
- AB1241
- AKOS005258170
- 4-Bromo-7-azaindole, 96%
- SCHEMBL99690
- 4-bromo-7H-pyrrolo[2,3-b]pyridine
- B6078
- A822449
- AC-5217
- GEO-03533
- 4-bromo-1H-pyrrolo [2,3-b]pyridine
- BDBM50455571
- SY005529
- EN300-28960
- 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine
- 348640-06-2
- FG-0210
- HY-30014
- A6126
- FT-0649538
- AM20051104
- 4-bromanyl-1H-pyrrolo[2,3-b]pyridine
- STL557750
- BBL103940
- DB-028756
-
- MDL: MFCD08272233
- インチ: 1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
- InChIKey: LEZHTYOQWQEBLH-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])N=C2C=1C([H])=C([H])N2[H]
計算された属性
- せいみつぶんしりょう: 195.96400
- どういたいしつりょう: 195.964
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.771
- ゆうかいてん: 178-183 °C
- 屈折率: 1.728
- PSA: 28.68000
- LogP: 2.32540
4-Bromo-7-azaindole セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H315,H318,H335
- 警告文: P261,P280,P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- 危険レベル:6.1
- ちょぞうじょうけん:Store long-term at -20°C
- 包装グループ:III
4-Bromo-7-azaindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Bromo-7-azaindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM103537-25g |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | 95%+ | 25g |
$131 | 2022-06-11 | |
Key Organics Ltd | FG-0210-0.5G |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | >97% | 0.5g |
£50.00 | 2025-02-08 | |
Fluorochem | 067575-1g |
4-Bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | 97% | 1g |
£14.00 | 2022-03-01 | |
Key Organics Ltd | FG-0210-10MG |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | FG-0210-1MG |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | >97% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | FG-0210-100G |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | >97% | 100g |
£1200.00 | 2025-02-08 | |
Enamine | EN300-34810-0.5g |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | 95% | 0.5g |
$45.0 | 2023-02-13 | |
Enamine | EN300-34810-5.0g |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | 95% | 5.0g |
$173.0 | 2023-02-13 | |
Enamine | EN300-34810-50.0g |
4-bromo-1H-pyrrolo[2,3-b]pyridine |
348640-06-2 | 95% | 50.0g |
$936.0 | 2023-02-13 | |
TRC | B679970-5g |
4-Bromo-7-azaindole |
348640-06-2 | 5g |
$ 316.00 | 2023-04-18 |
4-Bromo-7-azaindole サプライヤー
4-Bromo-7-azaindole 関連文献
-
Prakash Kannaboina,Krishanu Mondal,Joydev K. Laha,Parthasarathi Das Chem. Commun. 2020 56 11749
-
Damoder Reddy Motati,Radhika Amaradhi,Thota Ganesh Org. Chem. Front. 2021 8 466
-
Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073
4-Bromo-7-azaindoleに関する追加情報
Comprehensive Overview of 4-Bromo-7-azaindole (CAS No. 348640-06-2): Properties, Applications, and Research Insights
4-Bromo-7-azaindole (CAS No. 348640-06-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a brominated azaindole derivative, it serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The compound's molecular formula is C7H5BrN2, with a molecular weight of 197.03 g/mol. Its azaindole scaffold is structurally analogous to indole but features a nitrogen atom at the 7-position, enhancing its hydrogen-bonding capacity and metabolic stability.
In recent years, the demand for 4-Bromo-7-azaindole has surged, driven by its role in developing targeted cancer therapies and antiviral agents. Researchers frequently search for "4-Bromo-7-azaindole synthesis" or "CAS 348640-06-2 suppliers," reflecting its commercial and academic relevance. The compound's bromine substituent at the 4-position enables further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, making it invaluable for structure-activity relationship (SAR) studies.
One of the most compelling applications of 4-Bromo-7-azaindole lies in its use as a precursor for protein kinase inhibitors. Kinases are critical targets in oncology, and the azaindole core is a privileged structure in drugs like Entrectinib and Lorlatinib. The compound's solubility and bioavailability are frequently discussed in forums, as these properties are pivotal for drug design. Additionally, its thermal stability (decomposes at >200°C) and crystallinity make it suitable for X-ray diffraction studies, aiding in ligand-protein interaction analyses.
From an industrial perspective, CAS 348640-06-2 is often sourced for high-throughput screening libraries. Its cost-effectiveness and scalable synthesis are key selling points for contract research organizations (CROs). Environmental concerns have also prompted studies on green chemistry approaches for its production, aligning with the broader trend toward sustainable pharmaceutical manufacturing.
In summary, 4-Bromo-7-azaindole (CAS No. 348640-06-2) is a cornerstone in modern drug discovery, bridging the gap between medicinal chemistry and material science. Its adaptability and bioisosteric potential ensure its continued relevance in addressing unmet medical needs, from oncology to infectious diseases.
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